Nile Blue A perchlorate

Catalog No.
S582854
CAS No.
53340-16-2
M.F
C20H20ClN3O5
M. Wt
417.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nile Blue A perchlorate

CAS Number

53340-16-2

Product Name

Nile Blue A perchlorate

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;perchlorate

Molecular Formula

C20H20ClN3O5

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C20H19N3O.ClHO4/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;2-1(3,4)5/h5-12,21H,3-4H2,1-2H3;(H,2,3,4,5)

InChI Key

OUAWJLNOTQAOHL-UHFFFAOYSA-N

SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O

Synonyms

Cresyl Fast Violet, Nile Blue, nile blue A perchlorate, Nile Blue perchlorate, nile blue sulfate, Nile Blue tetrafluoroborate

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[O-]Cl(=O)(=O)=O

Histological Staining

Nile Blue Perchlorate finds its most common use in histology, the study of microscopic structures of tissues. It acts as a vital stain for differentiating between neutral lipids (triglycerides, cholesteryl esters, and steroids) and acidic lipids (fatty acids, chromolipids, and phospholipids) within cells PubChem: . Neutral lipids stain pink, while acidic lipids appear blue or green under a microscope Wikipedia: . This ability to distinguish different lipid types makes Nile Blue Perchlorate a valuable tool for researchers studying lipid metabolism, atherosclerosis, and other diseases.

Laser Applications

Nile Blue Perchlorate exhibits properties of both electron donor and acceptor, making it a suitable candidate for laser applications Sigma-Aldrich: . It functions as an efficient laser dye for pulsed and continuous wave (CW) operations Photonic Solutions: . Researchers can utilize Nile Blue Perchlorate lasers for various purposes, including studies in spectroscopy, photochemistry, and potentially even biophotonics.

Nile Blue A perchlorate is an organic compound classified as a laser dye, primarily utilized in both pulsed and continuous wave operations. Its molecular formula is C20H20N3O5ClC_{20}H_{20}N_{3}O_{5}Cl and it has a molecular weight of approximately 417.84 g/mol. This compound is known for its vibrant color and fluorescence properties, making it valuable in various scientific applications, particularly in microscopy and laser technologies. Nile Blue A perchlorate is also recognized for its role as a fluorochrome, which enhances its utility in biological imaging and research .

Typical of organic dyes. It can participate in:

  • Electrophilic Substitution: Due to the presence of nitrogen atoms in its structure, Nile Blue A perchlorate can undergo electrophilic aromatic substitution reactions.
  • Reduction Reactions: The dye can be reduced to form various derivatives, which may exhibit different fluorescent properties.
  • Decomposition: Under extreme conditions (e.g., high temperatures or strong oxidizing agents), Nile Blue A perchlorate may decompose, leading to the formation of byproducts that can affect its fluorescence characteristics .

Nile Blue A perchlorate exhibits significant biological activity, particularly as a fluorochrome in biological assays. Its fluorescence allows for the visualization of cellular components under a microscope. The compound has been utilized in studies involving:

  • Cell Viability Assays: It helps differentiate between live and dead cells based on their uptake of the dye.
  • Histological Staining: Nile Blue A perchlorate is effective in staining lipids and other cellular structures, aiding in the study of tissue morphology.
  • Photodynamic Therapy: Due to its light-absorbing properties, it has potential applications in therapeutic contexts where light activation is used to induce cellular responses .

The synthesis of Nile Blue A perchlorate typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate amino compounds and phenoxazine derivatives.
  • Formation of Intermediate Compounds: These precursors undergo coupling reactions to form intermediate compounds.
  • Quaternization: The final step involves quaternization with perchloric acid to yield Nile Blue A perchlorate.
  • Purification: The product is purified through crystallization or chromatography to achieve the desired purity level .

Nile Blue A perchlorate has diverse applications across various fields:

  • Laser Technologies: It is widely used as a laser dye due to its efficient fluorescence properties.
  • Biological Imaging: The compound serves as a vital tool in confocal microscopy and other imaging techniques for visualizing cellular structures.
  • Analytical Chemistry: It is employed in fluorescence spectroscopy for detecting specific biomolecules.
  • Histology: Used for staining tissues in laboratory settings to study cellular morphology .

Studies on the interactions of Nile Blue A perchlorate with various biological molecules have revealed important insights:

  • Binding Affinity: Research indicates that Nile Blue A perchlorate can bind effectively to nucleic acids and proteins, influencing its fluorescence intensity.
  • Cellular Uptake Mechanisms: Investigations into how cells take up this dye have shown that it may involve passive diffusion or active transport mechanisms depending on the cellular context.
  • Photophysical Properties: Interaction studies also focus on how environmental factors (such as pH and ionic strength) affect the photophysical properties of Nile Blue A perchlorate, impacting its utility in practical applications .

Nile Blue A perchlorate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
Nile RedC20H20N2O4C_{20}H_{20}N_{2}O_{4}Strong lipophilicity; used for lipid staining
Methylene BlueC16H18ClN3C_{16}H_{18}ClN_{3}Antimicrobial properties; used in biological assays
Rhodamine BC27H31ClN2O3C_{27}H_{31}ClN_{2}O_{3}High quantum yield; used extensively in microscopy
FluoresceinC20H12O5C_{20}H_{12}O_{5}Water-soluble; used for tracking biological processes

Nile Blue A perchlorate is unique due to its specific structural features that allow it to function effectively as both a fluorescent dye and a laser dye, providing versatility that some similar compounds may not possess. Its ability to stain specific cellular components while also being applicable in laser technologies sets it apart from other dyes .

The origins of Nile Blue A perchlorate trace back to the late 19th century, when synthetic oxazine dyes first gained prominence. Nile Blue itself was initially synthesized as part of efforts to develop stable phenoxazine-based dyes for textile applications. The perchlorate derivative, NBA, was later engineered to enhance its solubility and stability in polar solvents, addressing limitations observed in earlier formulations.

A pivotal advancement occurred in the 1980s, when researchers recognized NBA’s potential as a fluorescent probe. Its ability to exhibit distinct emission profiles in hydrophobic versus hydrophilic environments—a phenomenon termed solvatochromism—revolutionized its use in lipid droplet visualization. By the early 2000s, synthetic protocols for NBA derivatives, such as those involving ultrasound-assisted condensation reactions, further expanded its utility.

Significance in Scientific Research

NBA’s significance lies in its dual functionality as both an electron donor and acceptor, enabling applications in:

  • Live-cell imaging: NBA selectively accumulates in lipid-rich cellular compartments, emitting near-infrared (NIR) fluorescence (~660 nm) with minimal background interference.
  • Environmental monitoring: Its redox-active perchlorate group facilitates the detection of pollutants through fluorescence quenching mechanisms.
  • Material science: NBA-doped polymers exhibit tunable optical properties, making them valuable for optoelectronic devices.

Recent studies have utilized NBA to develop mitochondrial-targeted probes, leveraging its ability to reversibly switch between oxidized and reduced states in response to cellular redox conditions. This has opened new avenues for studying oxidative stress in neurodegenerative diseases.

Classification and Nomenclature

NBA belongs to the phenoxazine dye family, characterized by a tricyclic structure comprising two benzene rings fused to an oxazine moiety. Its systematic IUPAC name is (5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium perchlorate. The table below summarizes key identifiers:

PropertyValue
CAS Registry Number53340-16-2
Molecular Weight417.84 g/mol
Absorption Maximum (λₐbs)627–635 nm (solvent-dependent)
Emission Maximum (λₑm)660–674 nm
Quantum Yield (Φ)0.18–0.32 (varies with solvent)

The dye exists as a zwitterion in aqueous solutions, with the perchlorate counterion stabilizing the positively charged diethylamino group. Modifications to its amino substituents, such as replacing NH₂ with pyrrolidine, have yielded derivatives with enhanced photostability and reduced pH sensitivity.

Related CAS

2381-85-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53340-16-2

General Manufacturing Information

Benzo[a]phenoxazin-7-ium, 5-amino-9-(diethylamino)-, perchlorate (1:1): ACTIVE

Dates

Modify: 2024-04-14

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